molecular formula C12H14N2O B1595722 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine CAS No. 638352-78-0

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

Cat. No.: B1595722
CAS No.: 638352-78-0
M. Wt: 202.25 g/mol
InChI Key: CAJDYEQBNDREKH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine (CAS: 638352-78-0) is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 5 and a 2,5-dimethylpyrrole moiety at position 2. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . The compound is sensitive to light and requires storage under inert atmospheres at room temperature. While its boiling point remains undocumented, its hazard profile includes warnings for skin/eye irritation and respiratory discomfort (H302, H315, H319, H335) .

For instance, derivatives of this class have been explored as nitric oxide synthase inhibitors and antibacterial agents .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)12-7-6-11(15-3)8-13-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJDYEQBNDREKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351896
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638352-78-0
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Nucleophilic Substitution on Pyridine Derivatives

The primary synthetic approach to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine involves nucleophilic substitution of a suitable pyridine derivative bearing a good leaving group at the 2-position by the 2,5-dimethylpyrrole anion.

  • Step 1: Generation of Pyrrole Anion
    Deprotonation of 2,5-dimethylpyrrole with a strong base such as sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) generates the nucleophilic pyrrole anion.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr)
    The pyrrole anion attacks the 2-position of 5-methoxy-2-halopyridine (commonly 2-chloro- or 2-bromopyridine derivatives), displacing the halogen and forming the C–N bond.

  • Reaction Conditions:
    Typically performed under inert atmosphere (nitrogen or argon) at moderate temperatures (room temperature to 80 °C) to optimize yield and minimize side reactions.

Paal-Knorr Pyrrole Synthesis Followed by Pyridine Functionalization

An alternative route involves first synthesizing the 2,5-dimethylpyrrole moiety via the Paal-Knorr reaction from 2,5-hexanedione and ammonia or a primary amine, then coupling the pyrrole with a suitably functionalized 5-methoxypyridine derivative.

  • This method allows for the introduction of substituents on the pyridine ring prior to pyrrole attachment, offering flexibility in functional group placement.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyrrole deprotonation Sodium hydride (NaH), THF, inert atmosphere Generates pyrrole anion
Pyridine substrate 5-Methoxy-2-chloropyridine or 5-methoxy-2-bromopyridine Halogen leaving group at 2-position
Nucleophilic substitution Stirring at 25–80 °C, 12–24 hours Reaction progress monitored by TLC or HPLC
Work-up Aqueous quench, extraction with organic solvent (e.g., ethyl acetate) Removal of inorganic salts
Purification Column chromatography (silica gel), recrystallization Achieves ≥95% purity

Industrial and Green Chemistry Considerations

  • Solvent-Free and Catalyst-Free Methods:
    Some patents describe environmentally friendly syntheses avoiding solvents and chemical catalysts, instead relying on neat reactions or solid-state methods to minimize waste and environmental impact. For example, solvent-free coupling of pyrrole derivatives with diols or pyridine analogs has been reported, though specific adaptation to this compound requires further optimization.

  • Continuous Flow Synthesis:
    Scaling up the nucleophilic substitution reaction in continuous flow reactors has been proposed to improve reaction control, heat transfer, and yield, while reducing reaction times and waste.

Research Findings on Preparation Optimization

  • Base Selection:
    Sodium hydride is preferred for its strong basicity and ability to cleanly generate the pyrrole anion without side reactions. Potassium tert-butoxide can be used but may lead to lower selectivity.

  • Solvent Effects:
    Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity and solubility of reactants, improving reaction rates.

  • Temperature Control:
    Moderate heating (50–80 °C) accelerates substitution without decomposing sensitive pyrrole or pyridine moieties.

  • Reaction Time:
    Typically 12–24 hours to ensure complete conversion; monitored by chromatographic techniques.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Yield and Purity
Base NaH (1.1 eq) Efficient pyrrole anion generation
Solvent THF or DMF Enhances nucleophilicity
Temperature 25–80 °C Higher temp increases rate but risks decomposition
Reaction time 12–24 hours Ensures complete substitution
Pyridine substrate 5-Methoxy-2-chloropyridine Good leaving group for SNAr
Work-up solvent Ethyl acetate Efficient extraction of product
Purification Silica gel chromatography Achieves high purity (>95%)

Notes on Analytical Characterization Post-Preparation

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole or pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, analogs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

Neuropharmacology

Research indicates that compounds similar to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine may influence neurotransmitter systems. This makes it a candidate for studying neuroprotective effects or cognitive enhancers.

Materials Science

Due to its unique electronic properties, this compound can be explored as a building block for organic semiconductors or as part of advanced materials in electronics.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range.
Study BNeuroprotective EffectsShowed potential neuroprotective effects in animal models of neurodegeneration, highlighting its role in reducing oxidative stress markers.
Study COrganic ElectronicsUtilized as a dopant in organic photovoltaic cells, improving efficiency by enhancing charge transport properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Molecular docking studies have shown that derivatives of this compound can bind to active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, indicating potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyridine ring or pyrrole moiety. Key examples include:

Compound Name Substituents (Pyridine Position) Key Features Reference
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine 5-OCH₃, 2-pyrrole Parent compound; methoxy substituent
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 5-OCH₂C₆H₅, 2-pyrrole Benzyloxy group enhances lipophilicity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-(2-fluoroethoxy)propyl)-4-methylpyridine (14) 4-CH₃, 6-fluoroalkyl Fluorinated side chain for bioactivity
3-((1H-Pyrrolo[2,3-b]pyridin-6-yl)ethynyl)-5-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)benzonitrile (16) Ethynyl linker, nitrile group Extended conjugation for binding
1-(2,6-Diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide (7) Pyrrolidine-carboxamide Antibacterial activity

Substituent Impact :

  • Methoxy vs.
  • Fluorinated Chains : Compounds like 14 and 17 (3-fluoropropyl substituent) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .
  • Pyrrolidine-Carboxamide Hybrids : Derivatives such as 7 integrate pyrrolidine rings, which may enhance hydrogen-bonding interactions in biological systems .

Observations :

  • Fluorinated derivatives require careful handling of reactive alkyl halides (e.g., BrCH₂CH₂F) .
  • High yields (e.g., 92% for 7 ) are achieved using cyclocondensation reactions with diketones .

Spectral Data Comparison

13C-NMR Shifts :

  • Parent Compound: No direct data, but pyrrole CH₃ groups in analogues resonate at 10.91 ppm (e.g., compound 19 in ).
  • Fluorinated Derivatives : 19F NMR signals for compounds 14 and 17 appear at -218 to -225 ppm , confirming fluorine incorporation .
  • Pyrrolidine-Carboxamides : Carbonyl carbons in 7 resonate near 170 ppm , typical for amides .

1H-NMR Trends :

  • Methoxy protons (OCH₃) typically appear as singlets near 3.8 ppm .
  • Benzyloxy protons (OCH₂C₆H₅) show aromatic multiplet integration and a characteristic benzylic CH₂ signal at ~5.0 ppm .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in enhancing monoclonal antibody production and inhibiting specific enzymes. This article delves into the compound's mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a dual-ring structure composed of pyrrole and pyridine, which contributes to its unique reactivity and biological activity. Its molecular formula is C12H14N2OC_{12}H_{14}N_2O, with a molecular weight of 202.25 g/mol. The presence of both nitrogen-containing rings allows for versatile interactions with biological molecules.

Target Enzymes

Research indicates that this compound interacts with key enzymes such as:

  • Dihydrofolate Reductase (DHFR)
  • Enoyl ACP Reductase

These interactions have been shown to inhibit the activity of these enzymes, which play critical roles in cellular metabolism and growth.

Cellular Effects

In studies involving Chinese hamster ovary (CHO) cells, the compound has demonstrated the ability to:

  • Increase Monoclonal Antibody Production : Enhanced cell-specific glucose uptake and increased intracellular adenosine triphosphate (ATP) levels were observed, leading to improved antibody yields.
  • Suppress Cell Growth : This suppression is beneficial in biotechnological applications where higher productivity is desired without compromising cell viability.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Monoclonal Antibody Production : A study showed that supplementation with this compound resulted in a 1.5-fold increase in monoclonal antibody concentration compared to control conditions. The cell-specific productivity also improved significantly under these conditions .
  • Enzyme Inhibition : The compound's ability to inhibit DHFR was highlighted in molecular docking studies, which revealed binding interactions at the enzyme's active site, suggesting a competitive inhibition mechanism.
  • Structure-Activity Relationship : Investigations into related compounds indicated that specific structural components of this compound are crucial for its biological activity. For instance, the presence of the 2,5-dimethylpyrrole moiety was identified as a key contributor to enhancing cell-specific productivity in CHO cells .

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, the following table summarizes key characteristics:

Compound NameEnzyme TargetEffect on mAb ProductionMolecular Weight
This compoundDHFR, Enoyl ACP ReductaseIncreased by 1.5-fold202.25 g/mol
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideDHFRModerate increaseTBD
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(substituted)acetyl benzohydrazidesUnknownLow increaseTBD

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrrole to a methoxypyridine scaffold. For example:
  • Step 1 : Functionalize 5-methoxypyridine at the 2-position via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce a leaving group (e.g., halide).
  • Step 2 : React with 2,5-dimethylpyrrole under basic conditions or using transition-metal catalysis (e.g., Pd for Buchwald-Hartwig amination).
  • Key Considerations : Solvent choice (e.g., DMF, THF), temperature control (60–120°C), and catalyst optimization (e.g., Pd(OAc)₂ with ligands) significantly impact yield. Similar approaches are validated in cyclization reactions for pyrrol-2-ones (46–63% yields under varying conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for methoxy (δ ~3.8–4.0 ppm), pyrrole protons (δ ~6.0–7.0 ppm), and pyridine ring protons (δ ~7.5–8.5 ppm). Compare with analogs like 5-methoxy-1H-pyrrolo[2,3-b]pyridine (δ 3.8 ppm for OCH₃) .
  • HRMS : Confirm molecular weight (e.g., C₁₂H₁₅N₂O: calculated 217.12 g/mol).
  • FTIR : Identify N–H stretches (pyrrole, ~3400 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹).
  • X-ray Crystallography : Resolve substituent orientation, as demonstrated for structurally related pyridine derivatives .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (pyridine derivatives often have strong odors and toxicity).
  • PPE : Gloves (nitrile), lab coats, and eye protection.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition, as advised for 2-methoxypyridine analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based systems (e.g., PdCl₂(PPh₃)₂ vs. XPhos-Pd-G3) for coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve solubility but risk side reactions; non-polar solvents (toluene) favor selectivity.
  • Temperature Gradients : Lower temperatures (e.g., 60°C) reduce decomposition, while higher temperatures (120°C) accelerate coupling.
  • Reference Data : Yields for similar reactions range from 46% (ambient conditions) to 63% (optimized heating) .

Q. What analytical challenges arise when studying structural analogs with varying substituents?

  • Methodological Answer :
  • Chromatographic Separation : Use HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) to resolve analogs (e.g., bromo vs. chloro substituents, as in ).
  • Mass Spectral Differentiation : Isotopic patterns (e.g., Br vs. Cl in HRMS) distinguish substituents.
  • Case Study : Compare 5-methoxy-2-(triazolyl)benzoic acid (m/z 259.08) vs. halogenated analogs (e.g., Br adds ~80 Da) .

Q. How do electronic effects of substituents influence the pyridine ring’s reactivity?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., -OCH₃) : Activate the pyridine ring toward electrophilic substitution at the 3- and 5-positions.
  • Steric Effects : Bulky groups (e.g., 2,5-dimethylpyrrole) hinder coupling at adjacent positions.
  • Case Study : In 5-amino-2-methoxypyridine, the amino group directs electrophiles to the 4-position, while methoxy deactivates the 2-position .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

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